molecular formula C21H25N3O5S B2469985 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 922125-67-5

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2469985
CAS RN: 922125-67-5
M. Wt: 431.51
InChI Key: QXIZVUAJSXAVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications

Cell Growth Assays : Tetrazolium/formazan assays, as a method for assessing cell growth in culture, have been extensively utilized. These assays measure cell viability based on the reduction of tetrazolium salts to formazan by cellular enzymes. While not directly linked to the specified compound, this methodology is foundational in evaluating the efficacy of various compounds, including complex sulfamoylphenyl derivatives, on cell proliferation and cytotoxicity (Cory et al., 1991).

Synthesis and Structural Analysis : The synthesis and structural elucidation of benzimidazole-tethered oxazepine heterocyclic hybrids showcase the analytical techniques and chemical processes relevant to the study of complex compounds like the one . This research provides insights into molecular structure, charge distribution, and potential reactivity, which are crucial for understanding the applications and interactions of novel chemical entities (Almansour et al., 2016).

Carbonic Anhydrase Inhibition : The development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights the compound's potential application in therapeutic areas. By facilitating the construction of the [1,4]oxazepine ring and acting as an enzyme inhibitor, these compounds demonstrate the multifaceted roles that sulfonamide and oxazepine derivatives can play in medicinal chemistry (Sapegin et al., 2018).

Antibacterial Activities : The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications signify the broader antimicrobial potential of sulfonamide derivatives. These findings underscore the relevance of sulfonamide-based compounds in addressing bacterial resistance and developing new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-5-19(25)22-14-6-9-16(10-7-14)30(27,28)24-15-8-11-17-18(12-15)29-13-21(2,3)20(26)23-17/h6-12,24H,4-5,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZVUAJSXAVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.